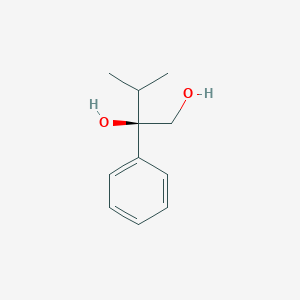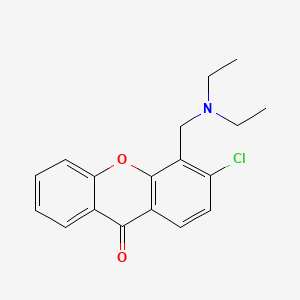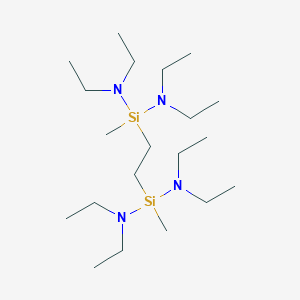
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine is a chemical compound with the molecular formula C20H50N4Si2. This compound is known for its unique structure, which includes silicon atoms and multiple ethyl and methyl groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Applications De Recherche Scientifique
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine include other silicon-containing organic compounds and diamines with similar structural features.
Uniqueness
What sets this compound apart is its specific arrangement of ethyl and methyl groups, along with the presence of silicon atoms. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
50376-33-5 |
|---|---|
Formule moléculaire |
C20H50N4Si2 |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
N-[2-[bis(diethylamino)-methylsilyl]ethyl-(diethylamino)-methylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N4Si2/c1-11-21(12-2)25(9,22(13-3)14-4)19-20-26(10,23(15-5)16-6)24(17-7)18-8/h11-20H2,1-10H3 |
Clé InChI |
CIVNTFXERGWTKK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(CC[Si](C)(N(CC)CC)N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
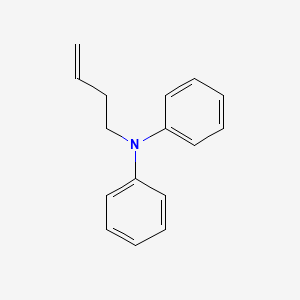
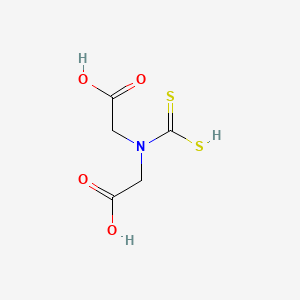

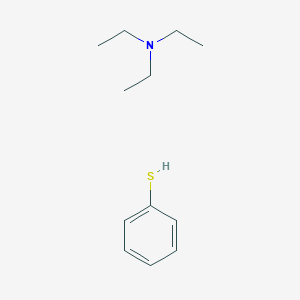
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
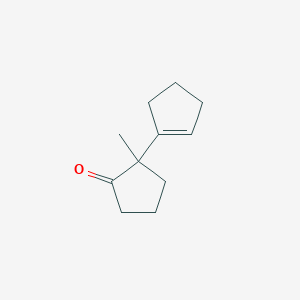


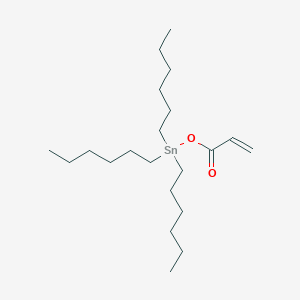
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
